molecular formula C11H10N4O2S B5854731 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine

4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine

Cat. No. B5854731
M. Wt: 262.29 g/mol
InChI Key: YNGUCHXZXVKVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrimidine family, which is a class of organic compounds that play a crucial role in many biological processes.

Scientific Research Applications

4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound is being studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Additionally, this compound is also being studied for its potential use as a fluorescent probe in biological imaging and as a precursor for the synthesis of other pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins in the body. For example, studies have shown that this compound can inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of certain bacteria and fungi. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it an attractive candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine in lab experiments is its high purity and stability, which makes it easier to obtain accurate and reproducible results. Additionally, this compound has low toxicity and good solubility in various solvents, which makes it easier to work with in vitro and in vivo experiments. However, one of the main limitations of using this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine. One of the main directions is the further optimization of its chemical structure to improve its biological activity and reduce its toxicity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, more research is needed to explore the potential applications of this compound in various fields such as drug discovery, biological imaging, and materials science.

Synthesis Methods

The synthesis of 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine involves the reaction of 2-amino-4,6-dimethylpyrimidine with 5-nitro-2-thiopyridine in the presence of a catalyst. This reaction results in the formation of 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine, which can be purified using various methods such as column chromatography and recrystallization.

properties

IUPAC Name

4,6-dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-7-5-8(2)14-11(13-7)18-10-4-3-9(6-12-10)15(16)17/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGUCHXZXVKVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.